A Technical Guide to the Physicochemical Properties and Applications of DMTr-PEG12-Azide
A Technical Guide to the Physicochemical Properties and Applications of DMTr-PEG12-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and drug delivery, precision and control at the molecular level are paramount. DMTr-PEG12-Azide has emerged as a critical heterobifunctional linker, offering a unique combination of a selectively cleavable protecting group, a biocompatible spacer, and a versatile reactive handle for "click" chemistry. This guide provides an in-depth exploration of the physicochemical properties of DMTr-PEG12-Azide, offering field-proven insights into its application and characterization.
Core Physicochemical Properties of DMTr-PEG12-Azide
DMTr-PEG12-Azide is a discrete polyethylene glycol (dPEG®) reagent, meaning it has a precisely defined molecular weight and chain length, ensuring batch-to-batch consistency in experimental outcomes.[1]
| Property | Value | Source(s) |
| Chemical Formula | C45H67N3O14 | [2][3] |
| Molecular Weight | ~874.0 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% (via HPLC) | [2][5] |
| Solubility | Soluble in organic solvents such as DMSO, DCM, and DMF. The PEG12 spacer enhances solubility in aqueous media. | [2][5] |
| Storage | Recommended storage at -20°C. | [2][5] |
The Architectural Advantage: A Tri-Component Analysis
The utility of DMTr-PEG12-Azide stems from the distinct functionalities of its three core components: the 4,4'-dimethoxytrityl (DMTr) group, the polyethylene glycol (PEG12) spacer, and the terminal azide (N3) group.
The Gatekeeper: The 4,4'-Dimethoxytrityl (DMTr) Group
The DMTr group serves as a protecting group for the terminal hydroxyl function. Its selection is strategic due to its lability under mild acidic conditions while remaining stable in basic and neutral environments.[1] This differential stability is fundamental to its application in multi-step syntheses, particularly in solid-phase oligonucleotide synthesis.[1]
The cleavage of the DMTr group is a rapid, acid-catalyzed reaction that proceeds through the formation of a stable and intensely colored orange dimethoxytrityl carbocation, which can be quantified spectrophotometrically around 495 nm to monitor reaction progress.[1][6]
The Hydrophilic Bridge: The Polyethylene Glycol (PEG12) Spacer
The PEG12 linker is a monodisperse chain of twelve ethylene glycol units. The inclusion of this hydrophilic spacer confers several advantageous properties to the molecule and its subsequent conjugates.[7] PEGylation is a well-established strategy to:
-
Enhance Aqueous Solubility : The PEG chain forms hydrogen bonds with water, creating a hydrophilic shell around the molecule, which is particularly beneficial for hydrophobic drugs.[7]
-
Improve Pharmacokinetics : The increased hydrodynamic radius of a PEGylated molecule can reduce renal clearance, leading to a longer plasma half-life.[7]
-
Reduce Immunogenicity : The PEG chain can sterically hinder the recognition of the conjugated molecule by the immune system.[7]
The Bioorthogonal Handle: The Azide (N3) Group
The terminal azide group is a versatile functional handle for bioconjugation via "click chemistry".[8] The azide group is remarkably stable under a wide range of reaction conditions and does not typically react with endogenous functional groups found in biological systems, making it bioorthogonal.[8][9] It can participate in two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction between an azide and a terminal alkyne is highly efficient and forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[11] The reaction of DBCO with azides is characterized by high second-order rate constants, typically in the range of 0.6 - 1.0 M⁻¹s⁻¹.[12]
Experimental Protocols
Protocol 1: DMTr Deprotection
This protocol describes the removal of the DMTr protecting group from DMTr-PEG12-Azide.
Materials:
-
DMTr-PEG12-Azide
-
Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA)
-
Dichloromethane (DCM) or Toluene
-
Methanol
-
Triethylamine (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMTr-PEG12-Azide in DCM or toluene.
-
Add a solution of 3% DCA or TCA in the same solvent to the reaction mixture.[13]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The appearance of the orange DMTr cation indicates the progress of the reaction.
-
Once the reaction is complete (typically within minutes), quench the reaction by adding a small amount of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the deprotected HO-PEG12-Azide by silica gel column chromatography.
Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-Functionalized Protein
This protocol outlines the conjugation of the deprotected HO-PEG12-Azide to a protein functionalized with a DBCO group.
Materials:
-
HO-PEG12-Azide
-
DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare a stock solution of HO-PEG12-Azide in anhydrous DMSO or DMF (e.g., 10 mM).
-
To the DBCO-functionalized protein solution, add a 2-4 fold molar excess of the HO-PEG12-Azide stock solution.[14] Ensure the final concentration of the organic solvent does not exceed 10-20% to avoid protein precipitation.[11]
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[14][15]
-
Monitor the conjugation reaction using SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation.
-
Purify the resulting PEGylated protein conjugate using a desalting column to remove excess unreacted HO-PEG12-Azide.[14]
Protocol 3: Characterization by HPLC and Mass Spectrometry
This protocol provides a general method for the purity analysis and identity confirmation of DMTr-PEG12-Azide and its conjugates.
A. HPLC Analysis
Materials:
-
Sample (DMTr-PEG12-Azide or its conjugate)
-
HPLC grade water, acetonitrile, and formic acid or trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[2]
Procedure:
-
Prepare a sample solution at a concentration of 1-5 mg/mL in the initial mobile phase.[2]
-
Set up the HPLC system with a C18 column and a mobile phase system consisting of Mobile Phase A (Water with 0.1% formic acid or TFA) and Mobile Phase B (Acetonitrile with 0.1% formic acid or TFA).[2]
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 30 minutes) at a flow rate of 1.0 mL/min.[2]
-
Since the PEG backbone lacks a strong UV chromophore, use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[2][]
-
Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.[2]
B. Mass Spectrometry (MS) Analysis
Materials:
-
Sample solution from HPLC or prepared separately
Procedure:
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. For PEGylated molecules, multiple charging is common, which can lead to complex spectra.[17]
-
The expected monoisotopic mass for DMTr-PEG12-Azide (C45H67N3O14) is approximately 873.46 g/mol .[3]
-
Deconvolute the mass spectrum to determine the zero-charge mass of the molecule.[18] For PEGylated proteins, this will confirm the successful conjugation and can be used to determine the degree of PEGylation.
Conclusion
DMTr-PEG12-Azide is a meticulously designed molecular tool that offers a powerful combination of features for advanced applications in drug development and bioconjugation. Its well-defined structure, coupled with the distinct functionalities of the DMTr, PEG, and azide groups, provides researchers with a high degree of control over the synthesis and modification of complex biomolecules. A thorough understanding of its physicochemical properties and the application of robust experimental protocols are key to leveraging its full potential in creating next-generation therapeutics and diagnostics.
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Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
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Interchim. Copper-free Click Chemistry (DBCO reagents). [Link]
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Glen Research. New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. [Link]
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ResearchGate. RP-HPLC purity analysis of several PEG-GCSF originator batches. [Link]
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Wikipedia. Dimethoxytrityl. [Link]
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ACS Publications. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. [Link]
- Google Patents.
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